molecular formula C19H22N2O4S B4693413 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide

5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide

Cat. No. B4693413
M. Wt: 374.5 g/mol
InChI Key: VZXKBHKGXVPTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide, also known as H89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a key enzyme involved in intracellular signaling pathways and is responsible for regulating a wide range of cellular processes, including gene expression, metabolism, and cell proliferation. H89 has been extensively studied in scientific research and has shown promising results in various fields.

Mechanism of Action

5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide inhibits PKA activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to the inhibition of PKA-mediated signaling pathways. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been shown to be a selective inhibitor of PKA and does not inhibit other kinases.
Biochemical and Physiological Effects:
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to regulate ion channels and neurotransmitter release in neurons. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been used to investigate the role of PKA in insulin secretion and glucose metabolism. It has also been shown to regulate the expression of genes involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide is its high selectivity for PKA. This makes it a valuable tool for investigating the specific role of PKA in cellular processes. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide is also relatively easy to synthesize and has good stability in solution. However, 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been shown to have some off-target effects at high concentrations, which can lead to non-specific inhibition of other kinases. Additionally, 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has poor solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are many potential future directions for research involving 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide. One area of interest is the role of PKA in cancer and the potential use of 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide as a therapeutic agent. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another area of interest is the regulation of ion channels and neurotransmitter release in neurons. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been shown to have a significant impact on these processes, and further research could lead to a better understanding of the underlying mechanisms. Additionally, 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide could be used to investigate the role of PKA in other cellular processes, such as metabolism, inflammation, and immune response.

Scientific Research Applications

5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been widely used in scientific research as a tool to study the role of PKA in various cellular processes. It has been shown to inhibit PKA activity in a dose-dependent manner and has been used to investigate the downstream effects of PKA inhibition. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been used in studies on cell signaling, cell proliferation, apoptosis, and gene expression. It has also been used in studies on the regulation of ion channels and neurotransmitter release.

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-ethyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-20-19(22)17-12-16(8-9-18(17)25-2)26(23,24)21-11-10-14-6-4-5-7-15(14)13-21/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXKBHKGXVPTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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